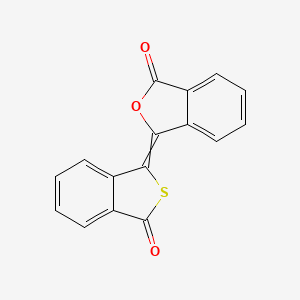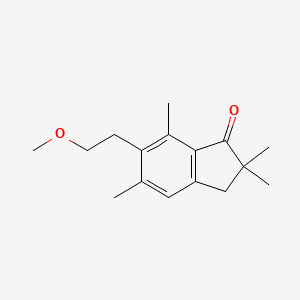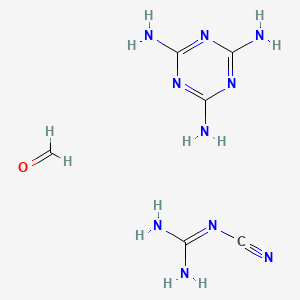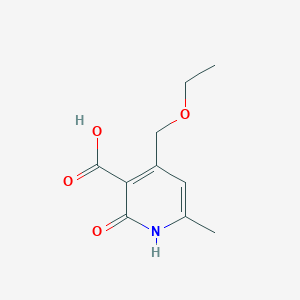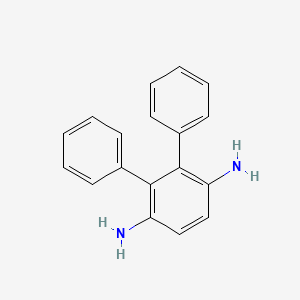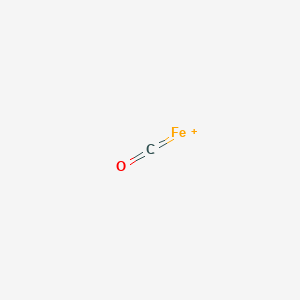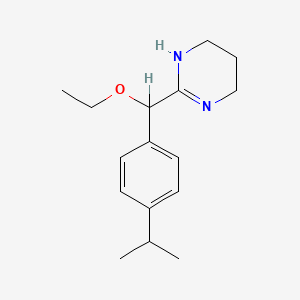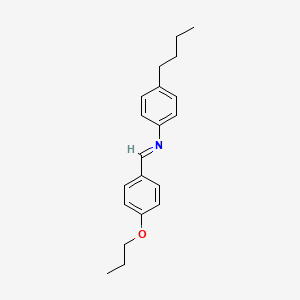![molecular formula C9H14Br2 B14683085 Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- CAS No. 32644-18-1](/img/structure/B14683085.png)
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is a chemical compound with the molecular formula C₉H₁₄Br₂ and a molecular weight of 282.015 g/mol . This compound is characterized by its bicyclic structure, which includes two bromine atoms attached to the ninth carbon atom. The compound is also known by its CAS Registry Number 1196-95-8 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ninth carbon atom. The reaction conditions often include the use of solvents such as carbon tetrachloride or chloroform, and the reaction is usually performed at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form bicyclo[6.1.0]nonane by removing the bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or alkylated derivatives of bicyclo[6.1.0]nonane.
Reduction: The major product is bicyclo[6.1.0]nonane.
Oxidation: Products include ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in these interactions, often forming halogen bonds with the target molecules. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]nonane: Lacks the bromine atoms and has different chemical properties and reactivity.
Bicyclo[6.1.0]nonyne: Contains a triple bond and exhibits different reactivity and applications.
Bicyclo[6.1.0]nonane, 9,9-dichloro-: Contains chlorine atoms instead of bromine, leading to different chemical behavior.
Uniqueness
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is unique due to the presence of two bromine atoms at the ninth carbon position, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
32644-18-1 |
|---|---|
Fórmula molecular |
C9H14Br2 |
Peso molecular |
282.02 g/mol |
Nombre IUPAC |
(1R,8S)-9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8+ |
Clave InChI |
UDZVXFNKFQAZEC-OCAPTIKFSA-N |
SMILES isomérico |
C1CCC[C@H]2[C@H](C2(Br)Br)CC1 |
SMILES canónico |
C1CCCC2C(C2(Br)Br)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


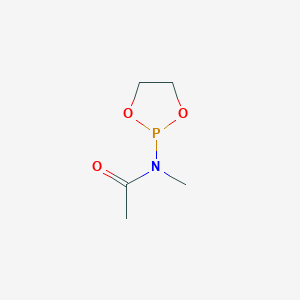


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
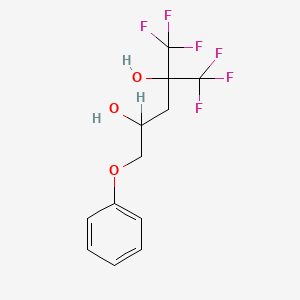
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
